3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
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Overview
Description
3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methyl groups, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the cyclopenta[a]phenanthrene core, which is then functionalized through a series of reactions including hydroxylation, methylation, and aldehyde formation. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups at the 3 and 7 positions using reagents like osmium tetroxide or hydrogen peroxide.
Methylation: Addition of methyl groups at the 4, 4, 13, and 14 positions using methyl iodide in the presence of a base such as potassium carbonate.
Aldehyde Formation: Oxidation of a primary alcohol to an aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biology
In biological research, this compound could be used to study the effects of hydroxyl and aldehyde groups on biological systems. Its structure may mimic certain natural products, making it useful in the study of enzyme interactions and metabolic pathways.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s unique structure could be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its multiple reactive sites.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl and aldehyde groups can form hydrogen bonds or covalent bonds with amino acid residues in proteins, affecting their function. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
The presence of both hydroxyl and aldehyde groups in this compound makes it unique compared to its analogs
Properties
IUPAC Name |
3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19,21-22,24-26,33-34H,8-13,15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGYTKMVBMBCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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